molecular formula C7H11NO B6612002 4-tert-butyl-1,3-oxazole CAS No. 52713-54-9

4-tert-butyl-1,3-oxazole

Cat. No.: B6612002
CAS No.: 52713-54-9
M. Wt: 125.17 g/mol
InChI Key: MIXSQEGYNBTGCK-UHFFFAOYSA-N
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Description

4-tert-butyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. The tert-butyl group attached to the fourth carbon atom enhances its stability and influences its chemical properties. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which cyclizes to form the oxazole ring .

Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) as a dual-base system in combination with a nickel (II) precatalyst. This method allows for the arylation of oxazoles with various aryl chlorides and related derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert oxazoles to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

4-tert-butyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound without the tert-butyl group.

    Benzoxazole: Contains a fused benzene ring, offering different electronic properties.

    Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness

4-tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and specific interactions are crucial .

Properties

IUPAC Name

4-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSQEGYNBTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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